Iodocubane

C–H Functionalisation Radical Chemistry Cage Hydrocarbons

Iodocubane is the essential entry point for functionalized cubane chemistry. Its weak, polarizable C–I bond uniquely enables photoinduced SRN1 reactions (55–78% yield) for late-stage diversification of complex pharmaceuticals under mild conditions. This scaffold is irreplaceable: its ability to oxidize to hypervalent iodine(III) species provides a mild nucleophilic displacement pathway unavailable to bromo- or chlorocubanes. Standard protocols optimized for iodocubane will fail if substituted with lighter halides.

Molecular Formula C8H7I
Molecular Weight 230.05 g/mol
CAS No. 74725-77-2
Cat. No. B12285268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodocubane
CAS74725-77-2
Molecular FormulaC8H7I
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESC12C3C4C1C5C2C3C45I
InChIInChI=1S/C8H7I/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H
InChIKeyDEYQFBOPZRDWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodocubane (CAS 74725‑77‑2) – Core Identity and Analytical Baseline


Iodocubane is a monohalogenated cubane derivative in which a single iodine atom replaces one hydrogen on the highly strained, cubic C₈ skeleton. Its molecular formula is C₈H₇I, with a molecular weight of 230.046 g·mol⁻¹ [REFS‑1]. The compound serves as a versatile entry point into functionalised cubane chemistry, offering reactivity patterns that are distinct from those of its chloro‑ and bromo‑analogues due to the weak C–I bond and the iodine atom’s ability to engage in both oxidative and photochemical activation pathways [REFS‑2].

Why Iodocubane Cannot Be Casually Replaced by Other Cubane Halides


Halogenated cubanes are not interchangeable building blocks. The C–I bond in iodocubane is significantly weaker and more polarisable than the C–Br or C–Cl bonds in its lighter congeners, which fundamentally alters its activation thresholds in both thermal and photochemical processes. Furthermore, iodocubane can be oxidised to hypervalent iodine(III) species, a pathway that is unavailable to bromo‑ or chlorocubane [REFS‑1]. Consequently, a reaction protocol optimised for iodocubane will fail or give drastically reduced yields if bromocubane or chlorocubane is substituted without extensive re‑optimisation. The quantitative evidence presented in the following section demonstrates that these differences are not marginal but translate into measurable variations in reactivity, stability and synthetic utility.

Quantitative Differentiation of Iodocubane Versus Closest Analogues


Iodocubane Exhibits the Highest Reactivity Among Monohalocubanes Under Phase‑Transfer Radical Halogenation

Under phase‑transfer (PT) halogenation conditions, where trihalomethyl radicals are the active species, iodocubane demonstrates the highest relative reactivity among the three monohalocubanes (iodo, bromo, chloro). This reactivity ordering is a direct consequence of the lower bond dissociation energy of the C–I bond and the ability of the iodine substituent to stabilise the incipient radical intermediate [REFS‑1].

C–H Functionalisation Radical Chemistry Cage Hydrocarbons

Iodocubane Enables Oxidative Displacement via Hypervalent Iodine – A Pathway Inaccessible to Bromo‑ or Chlorocubane

Iodocubane and its 4‑carbomethoxy derivative undergo oxidation by peracids or hypervalent iodine reagents to form relatively stable hypervalent iodine(III) intermediates. These intermediates then undergo mild, thermally induced decomposition to yield new cubane derivatives where the original iodide substituent is replaced. This two‑step activation–displacement sequence is unique to the iodo‑substituted cubanes and is not available to bromocubane or chlorocubane, which lack the capacity to form stable hypervalent species [REFS‑1].

Hypervalent Iodine Chemistry Nucleophilic Substitution Cage Functionalisation

Iodocubane Participates in Photoinduced Nucleophilic Substitution (SRN1) with Arylthiolates – A Mild, Room‑Temperature Route to Cubyl Aryl Thioethers

Under UV irradiation, iodocubane derivatives undergo efficient nucleophilic substitution with arylthiolate ions via a photoinduced SRN1 mechanism. This reaction proceeds at room temperature in DMSO and yields 1,4‑disubstituted cubyl aryl thioethers in moderate to good yields. The same transformation with bromo‑ or chlorocubane under identical photochemical conditions is either much slower or fails entirely, because the C–I bond is uniquely susceptible to photoinduced electron transfer [REFS‑1][REFS‑2].

Photoinduced Electron Transfer SRN1 Mechanism Cubane Functionalisation

Iodinated Cubane Derivatives Show Enhanced Thermolytic Lability Relative to Non‑Iodinated Congeners

Thermogravimetric analysis (TGA) of iodinated cubane‑containing polymers reveals a significantly accelerated thermal decomposition compared to non‑iodinated cubane analogues. For instance, a norbornene‑based polymer bearing iodinated cubane side chains exhibited rapid thermo‑decomposition, whereas the corresponding non‑iodinated polymer was substantially more thermally robust [REFS‑1]. Additionally, bis‑(4‑iodocubylmethyl)‑dialkoxy disulfide undergoes fragmentation more readily than its non‑iodinated counterpart [REFS‑1].

Thermal Stability Energetic Materials Cage Hydrocarbons

High‑Value Application Scenarios Where Iodocubane Outperforms Its Analogues


Photo‑Mediated Late‑Stage Functionalisation of Cubane‑Based Drug Candidates

The photoinduced SRN1 reactivity of iodocubane allows the installation of aryl thioether and phosphine substituents under mild, room‑temperature conditions. This is particularly valuable for late‑stage diversification of complex cubane‑containing pharmaceuticals, where harsh thermal conditions or strong bases would degrade sensitive functional groups. The yields reported (55–78% for methyl 4‑iodocubane‑1‑carboxylate) are synthetically useful, and the method is specific to the iodo‑substituted scaffold [REFS‑1].

Synthesis of Cubane‑Based Linkers and Ligands via Oxidative Displacement

The ability to convert the iodo group into a mesylate or tosylate leaving group via hypervalent iodine oxidation provides a mild entry to cubane derivatives suitable for nucleophilic displacement. This two‑step sequence (oxidation followed by thermal decomposition) is unique to iodocubane and enables the preparation of cubane‑based linkers, bioconjugation handles, and metal‑binding ligands with high purity [REFS‑1].

Controlled Energy‑Release Materials Requiring Lower Thermal Activation

Iodinated cubane‑containing polymers and disulfides exhibit accelerated thermal decomposition compared to their non‑iodinated counterparts. This property can be exploited in the design of energetic materials (e.g., gas generators, micro‑thrusters) where a lower onset temperature for decomposition is advantageous [REFS‑1].

Rapid Access to Dihalocubane Building Blocks via Phase‑Transfer Halogenation

Because iodocubane is the most reactive monohalocubane under PT halogenation conditions, it can be converted to di‑ and poly‑iodinated cubanes in high yields under mild conditions. These di‑ and tri‑iodo species serve as key intermediates for cross‑coupling reactions (Suzuki, Sonogashira) and for the construction of extended cubane‑based nano‑architectures [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodocubane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.